N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Description
N-[(4-Cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (CAS RN: 476448-69-8) is a 1,2,4-triazole derivative featuring a cyclohexyl group at position 4 of the triazole ring, a 4-fluorobenzylsulfanyl moiety at position 5, and a 4-methoxybenzamide substituent attached via a methylene bridge to position 3 . This compound is synthesized through a multi-step process involving cyclization of thiosemicarbazide precursors followed by S-alkylation of the triazole-3-thiol intermediate.
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-31-21-13-9-18(10-14-21)23(30)26-15-22-27-28-24(29(22)20-5-3-2-4-6-20)32-16-17-7-11-19(25)12-8-17/h7-14,20H,2-6,15-16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICBLSQSZZMQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Fluorophenyl Group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, to attach the fluorophenyl group to the triazole ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells . For instance, compounds similar to N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide have demonstrated low micromolar GI50 levels, indicating their potential effectiveness in cancer treatment .
-
Antimicrobial Properties
- Triazole derivatives are recognized for their antimicrobial activities. Studies have reported that compounds containing the triazole moiety can inhibit the growth of various pathogens, including bacteria and fungi . This makes them suitable candidates for the development of new antimicrobial agents.
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
Case Studies
- Synthesis and Evaluation
- Molecular Modeling Studies
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, disrupting their normal function. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The sulfanyl group may interact with thiol-containing proteins, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The cyclohexyl group in the target compound likely enhances membrane permeability compared to phenyl or methyl groups in analogs like 499102-21-5 .
- Electronic Effects : The 4-fluorophenyl group (electron-withdrawing) and 4-methoxybenzamide (electron-donating) in the target compound create a balance that may optimize receptor binding, similar to trimethoxyphenyl derivatives in .
- Sulfanyl Linkers : The sulfanyl moiety in all compounds enables S-alkylation for functionalization, as seen in intermediates from .
Spectroscopic and Crystallographic Characterization
- IR/NMR : The target compound’s structure is confirmed by characteristic C=S (1240–1255 cm⁻¹) and NH (3150–3414 cm⁻¹) stretches, consistent with triazole-thiones in .
Biological Activity
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
The molecular formula of this compound is , with a molecular weight of 497.6 g/mol. Its IUPAC name is N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide. The compound's structural features suggest it may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H28FN5O3S |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
| InChI Key | ZVONZXJUPOFNED-UHFFFAOYSA-N |
The mechanism of action for this compound is hypothesized to involve enzyme inhibition through binding to active sites on target proteins. The triazole ring is known for its ability to inhibit enzymes involved in fungal cell wall synthesis, while the fluorophenyl group may enhance hydrophobic interactions with the target site. The methoxybenzamide moiety could contribute to the stability and bioavailability of the compound.
Antimicrobial and Antifungal Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial and antifungal activity. For instance, similar triazole derivatives have been shown to inhibit the growth of various fungal strains by targeting the enzyme lanosterol 14α-demethylase.
Anticancer Activity
Studies on related benzamide derivatives have demonstrated their potential as anticancer agents. For example, benzamide riboside has been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cell proliferation in cancer cell lines resistant to conventional therapies . The specific compound may exhibit similar properties due to its structural similarities.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of triazole derivatives against Candida species. The results revealed that compounds with similar structures significantly inhibited fungal growth at concentrations as low as 10 µg/mL .
- Anticancer Efficacy : In a preclinical trial involving various cancer cell lines (e.g., MCF-7 breast cancer cells), benzamide derivatives were found to induce apoptosis and inhibit cell proliferation effectively at IC50 values ranging from 50 nM to 200 nM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Use of 4-fluoroaniline and 4-methoxybenzoyl chloride to form intermediate amides .
- Triazole ring formation : Cyclization with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Sulfanyl group introduction : Thiol-ene "click" chemistry with [(4-fluorophenyl)methyl] mercaptan under UV light or radical initiators .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents for nucleophilic reagents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy group at δ 3.8 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) .
- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group P2₁/c, unit cell dimensions) for absolute configuration confirmation .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Prioritize:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial acps-pptase (IC₅₀ determination) due to structural similarity to known inhibitors .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How does the sulfanyl-thiomethyl substitution pattern influence this compound’s binding to bacterial enzymes?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with acps-pptase (PDB: 3FXY). The sulfanyl group forms hydrogen bonds with Thr152 and hydrophobic interactions with Phe89 .
- SAR analysis : Compare with analogs lacking the 4-fluorobenzylsulfanyl group; reduced activity (e.g., MIC increases from 2 µg/mL to >32 µg/mL) highlights its role in target binding .
- Mutagenesis assays : Engineer E. coli strains with mutated Thr152 to validate binding predictions .
Q. What computational strategies can predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME to assess CYP450 metabolism (e.g., CYP3A4 substrate likelihood >70%) and BOILED-Egg model for gastrointestinal absorption .
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., ΔE = 4.1 eV) to predict redox stability .
- Toxicity profiling : Apply ProTox-II to identify potential hepatotoxicity (e.g., similarity to benzamide derivatives with known liver effects) .
Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., cyclohexyl chair-to-boat transitions) .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., Pt derivatives) to enhance X-ray diffraction resolution .
- Theoretical modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) .
Q. What experimental designs are suitable for studying its dual-targeting mechanism against bacterial enzymes?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding affinities (Kd) to both acps-pptase and FabI enzymes .
- Time-kill assays : Monitor bactericidal kinetics in dual-target vs. single-target knockout strains .
- Resistance induction : Serial passaging in sub-MIC concentrations to assess mutation rates in target genes .
Q. How can solvent polarity impact its stability during long-term storage?
- Methodological Answer :
- Accelerated stability studies : Store at 40°C/75% RH in DMSO, ethanol, and aqueous buffers. HPLC monitoring shows degradation <5% in anhydrous DMSO after 6 months .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation (λmax 280 nm) in aqueous solutions; recommend amber vials .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
